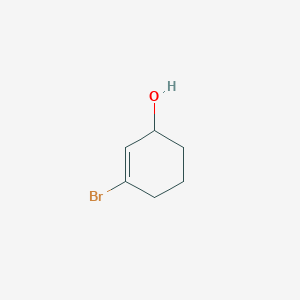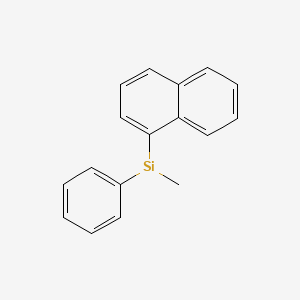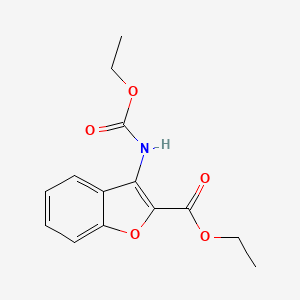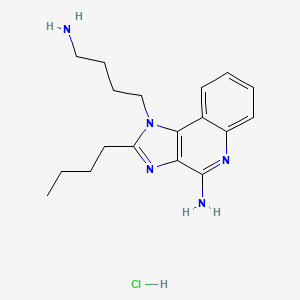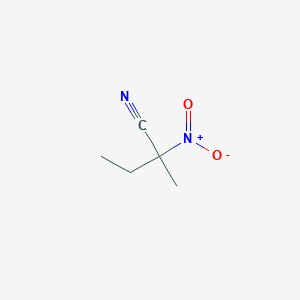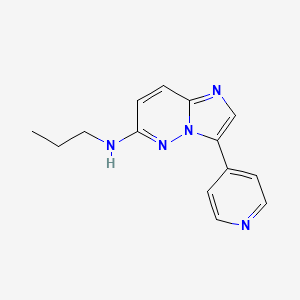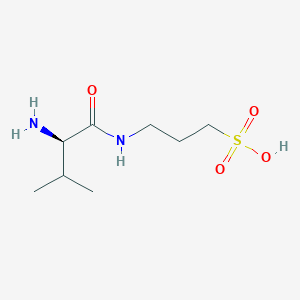
(R)-Valiltramiprosate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Valiltramiprosate is a chiral compound with potential applications in various scientific fields. It is a derivative of tramiprosate, which has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiltramiprosate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. The process may include steps such as:
Chiral Resolution: Using chiral agents to separate the enantiomers.
Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Valiltramiprosate may involve large-scale chiral resolution techniques or the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Valiltramiprosate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, especially in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-Valiltramiprosate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with receptors to alter their activity.
Affecting Signaling Pathways: Influencing cellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tramiprosate: The parent compound, studied for similar therapeutic effects.
Other Chiral Amines:
Uniqueness
®-Valiltramiprosate is unique due to its specific chiral configuration, which may confer distinct biological activity and therapeutic potential compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C8H18N2O4S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
3-[[(2R)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
NRZRFNYKMSAZBI-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)NCCCS(=O)(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NCCCS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
